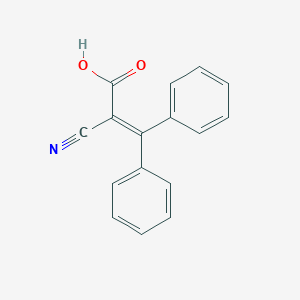

2-Cyano-3,3-diphenylacrylic acid

Vue d'ensemble

Description

2-Cyano-3,3-diphenylacrylic acid (CDA) belongs to the class of α,β-unsaturated carboxylic acids . It is a primary metabolite of Octocrylene, an organic sunscreen that functions by absorbing UVB radiation and short UVA wavelengths, commonly utilized in cosmetics for sun protection .

Synthesis Analysis

Within the human body, Octocrylene, a non-polar compound, undergoes metabolism to become a water-soluble metabolite 2-cyano-3,3-diphenylacrylic acid, which is excreted through the kidneys . A pilot study in the general population has consistently detected CDAA, and its levels have been linked to recent sunscreen application .Molecular Structure Analysis

The molecular formula of 2-Cyano-3,3-diphenylacrylic acid is C16H11NO2 . It has an average mass of 249.264 Da and a monoisotopic mass of 249.078979 Da .Chemical Reactions Analysis

2-Cyano-3,3-diphenylacrylic acid exhibits prolonged systemic availability after dermal exposure which may accumulate in the body . It can be used to study skin-permeable selective cyclooxygenaswe-2 inhibitor composition, and to study hydrophilic components of cosmetic compositions, such as in sunscreen .Physical And Chemical Properties Analysis

2-Cyano-3,3-diphenylacrylic acid has a density of 1.2±0.1 g/cm3 . Its boiling point is 376.6±30.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.9±3.0 kJ/mol . The flash point is 181.5±24.6 °C .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Cyano-3,3-diphenylacrylic acid:

Metabolomics

2-Cyano-3,3-diphenylacrylic acid (CDA) is utilized in metabolomics to study the metabolic pathways and interactions within biological systems. As a metabolite of Octocrylene, it helps in understanding the metabolic fate of sunscreen agents and their systemic availability after dermal exposure .

Cosmetics and Sunscreen Formulations

CDA is a primary metabolite of Octocrylene, an organic compound used in sunscreens to absorb UVB and short UVA radiation. Its role in cosmetics is crucial for enhancing the efficacy and safety of sunscreen products. Research focuses on its stability, skin permeability, and potential accumulation in the body .

Cancer Research

In cancer research, CDA is studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are significant in cancer therapy due to their role in reducing inflammation and tumor growth. CDA’s properties are explored to develop new anti-cancer drugs with fewer side effects .

Pharmaceutical Development

CDA’s chemical structure makes it a valuable compound in pharmaceutical research. It is investigated for its potential therapeutic applications, including anti-inflammatory and analgesic properties. Its ability to inhibit specific enzymes and pathways is of particular interest in drug development .

Analytical Chemistry

In analytical chemistry, CDA is used as a reference standard for the quantification and analysis of related compounds. Its well-defined chemical properties make it suitable for high-performance liquid chromatography (HPLC) and other analytical techniques, ensuring accurate and reliable results .

Environmental Toxicology

Research in environmental toxicology examines the impact of CDA and its parent compound, Octocrylene, on ecosystems. Studies focus on its persistence, bioaccumulation, and potential toxic effects on aquatic life. Understanding these factors is essential for assessing environmental risks and regulatory compliance .

Dermatological Studies

CDA is also significant in dermatological research, particularly in studying skin permeability and the effects of UV filters on skin health. Its role in the metabolism of sunscreen agents provides insights into the long-term safety and efficacy of topical applications .

Chemical Synthesis and Reactions

In organic chemistry, CDA is used as a building block for synthesizing various compounds. Its reactivity and stability make it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Research explores new synthetic routes and applications of CDA in chemical reactions .

Mécanisme D'action

Target of Action

2-Cyano-3,3-diphenylacrylic acid (CDA) is a primary metabolite of Octocrylene . Octocrylene is an organic sunscreen that functions by absorbing UVB radiation and short UVA wavelengths, commonly utilized in cosmetics for sun protection .

Mode of Action

The compound’s mode of action is primarily through its interaction with UV radiation. As a metabolite of Octocrylene, CDA contributes to the absorption of UVB radiation and short UVA wavelengths .

Biochemical Pathways

Within the human body, Octocrylene, a non-polar compound, undergoes metabolism to become a water-soluble metabolite 2-cyano-3,3-diphenylacrylic acid . This transformation allows the compound to be excreted through the kidneys .

Pharmacokinetics

The pharmacokinetics of CDA involves its systemic availability after dermal exposure . It exhibits prolonged systemic availability, which may accumulate in the body . The compound is excreted through the kidneys .

Result of Action

The result of CDA’s action is its contribution to the protective effects of Octocrylene-based sunscreens. By absorbing UVB radiation and short UVA wavelengths, it helps prevent skin damage caused by UV radiation .

Action Environment

The action of CDA is influenced by environmental factors such as sunlight exposure. Its efficacy as a UV-absorbing agent is directly related to the intensity of UV radiation in the environment . Its stability may also be affected by factors such as temperature and pH .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-cyano-3,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXIZXFGQGKZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431611 | |

| Record name | 2-cyano-3,3-diphenylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3,3-diphenylacrylic acid | |

CAS RN |

10380-41-3 | |

| Record name | 2-Cyano-3,3-diphenyl-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-cyano-3,3-diphenylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-3,3-DIPHENYL-2-PROPENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ7EUJ2L2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

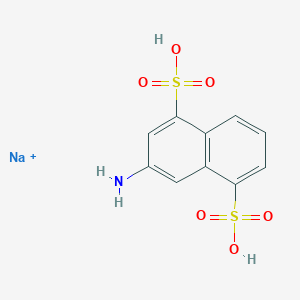

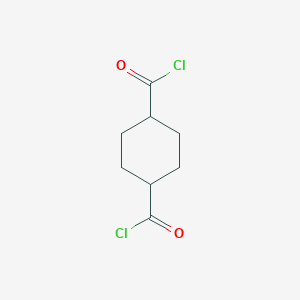

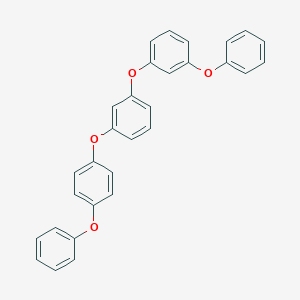

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2-cyano-3,3-diphenylacrylic acid and its derivatives?

A1: Research indicates that 2-cyano-3,3-diphenylacrylic acid derivatives have shown potential in two main areas:

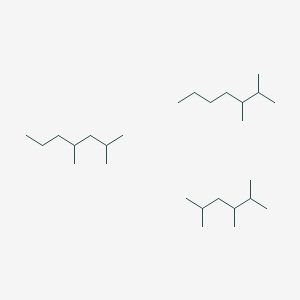

- UV absorbers: Esters of 2-cyano-3,3-diphenylacrylic acid, particularly with C6-C18 alkyl or C5-C8 cycloalkyl groups, exhibit strong UV absorption properties. [] These esters are suitable for protecting human skin from harmful UV radiation and preventing color fading in textile materials. []

- Fungicidal agents: Organotin esters of 2-cyano-3,3-diphenylacrylic acid have demonstrated fungicidal activity. [] This property suggests potential applications in agriculture or material protection.

Q2: What is known about the thermal stability of 2-cyano-3,3-diphenylacrylic acid esters?

A2: Organotin esters of 2-cyano-3,3-diphenylacrylic acid are known to undergo decarboxylation upon heating. [] This thermal decomposition leads to the formation of corresponding organotin olefins. [] While the exact decomposition temperatures are not specified in the provided abstracts, this information highlights the importance of considering thermal stability when utilizing these esters in applications involving elevated temperatures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.